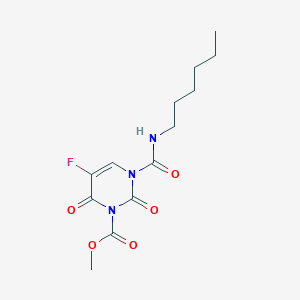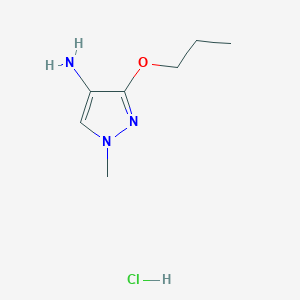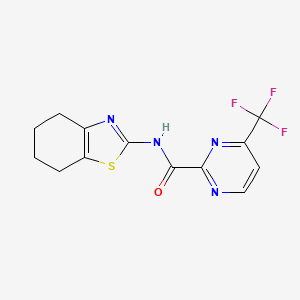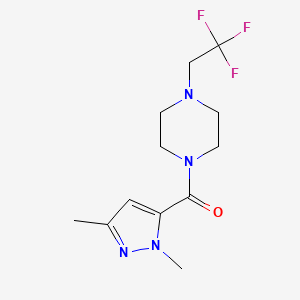![molecular formula C12H18N4O B12227592 N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12227592.png)
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that features a pyrrolidine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through nucleophilic substitution reactions.
N-Methylation and Acetylation: The final steps involve N-methylation and acetylation to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Chemical Research: It can be utilized in studies involving heterocyclic chemistry and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-5-(piperazin-1-yl)picolinamide hydrochloride
Uniqueness
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of a pyrrolidine ring and a pyrimidine moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C12H18N4O/c1-9-6-13-12(14-7-9)16-5-4-11(8-16)15(3)10(2)17/h6-7,11H,4-5,8H2,1-3H3 |
InChI Key |
GVPZONIUNLSKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(C2)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B12227523.png)



![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B12227554.png)
![3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B12227568.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12227569.png)
![5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12227573.png)
![4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine](/img/structure/B12227577.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12227582.png)

![N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12227589.png)
![5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12227593.png)
